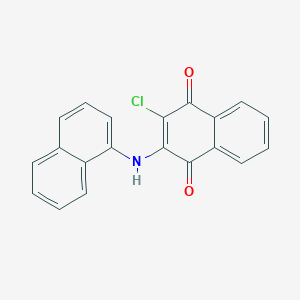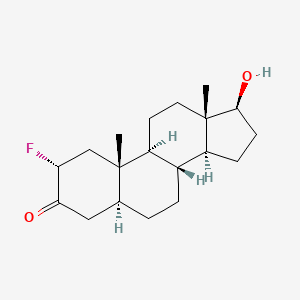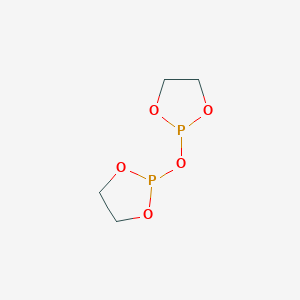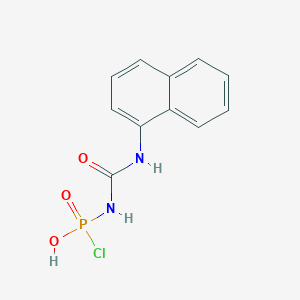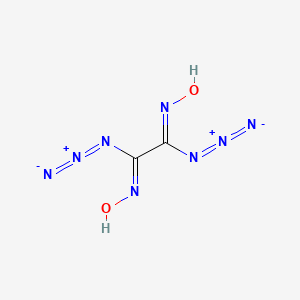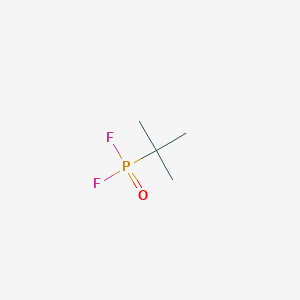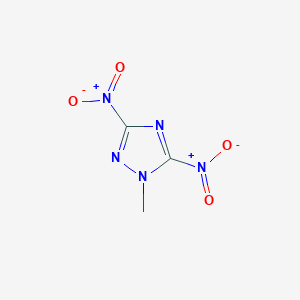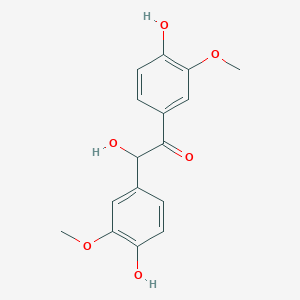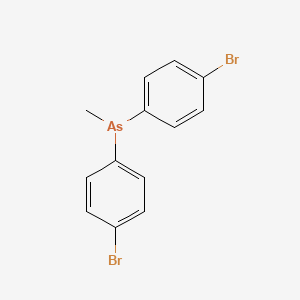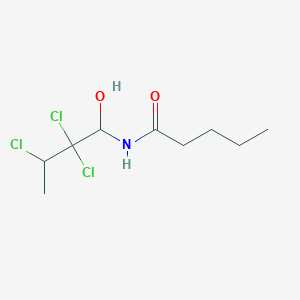
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, three chlorine atoms, and a valeramide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide typically involves the reaction of valeramide with a chlorinated butanol derivative. One common method includes the use of 1,2,3-trichlorobutane as a starting material, which undergoes a nucleophilic substitution reaction with valeramide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the chlorination of butanol followed by amide formation with valeramide. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated hydroxybutyl valeramide.
Substitution: Formation of substituted valeramide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and chlorine atoms play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Hydroxy-2,2,3-trichlorobutyl)acetamide: Similar structure but with an acetamide moiety instead of valeramide.
N-(1-Hydroxy-2,2,3-trichlorobutyl)benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
N-(1-Hydroxy-2,2,3-trichlorobutyl)valeramide is unique due to its valeramide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5343-63-5 |
|---|---|
Molekularformel |
C9H16Cl3NO2 |
Molekulargewicht |
276.6 g/mol |
IUPAC-Name |
N-(2,2,3-trichloro-1-hydroxybutyl)pentanamide |
InChI |
InChI=1S/C9H16Cl3NO2/c1-3-4-5-7(14)13-8(15)9(11,12)6(2)10/h6,8,15H,3-5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
FUYMKVDABYLDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(C(C(C)Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


